molecular formula C6H6BrNO B2800838 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde CAS No. 33694-79-0

4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B2800838
CAS No.: 33694-79-0
M. Wt: 188.024
InChI Key: VEEDIVXHCKQZMS-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde is a brominated heterocyclic aromatic organic compound It is characterized by the presence of a pyrrole ring, a bromine atom, a methyl group, and a formyl group

Synthetic Routes and Reaction Conditions:

  • Bromination of 1-methyl-1H-pyrrole-2-carbaldehyde: This method involves the selective bromination of 1-methyl-1H-pyrrole-2-carbaldehyde using bromine in the presence of a suitable catalyst.

  • Methylation of 4-bromo-1H-pyrrole-2-carbaldehyde: This involves the methylation of 4-bromo-1H-pyrrole-2-carbaldehyde using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and methylation reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Substitution reactions can occur at the bromine or formyl positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Reagents such as sodium cyanide, ammonia, and various alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and amides.

  • Substitution Products: Alkylated and cyanated derivatives.

Scientific Research Applications

4-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is used in the development of pharmaceuticals and as a precursor for drug synthesis.

  • Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-bromo-1H-pyrrole-2-carbaldehyde: Lacks the methyl group.

  • 1-methyl-1H-pyrrole-2-carbaldehyde: Lacks the bromine atom.

  • 4-bromo-2-methyl-1H-pyrrole-2-carbaldehyde: Different position of the methyl group.

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial fields. Its applications in research and industry continue to expand, highlighting its importance in modern chemistry.

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Properties

IUPAC Name

4-bromo-1-methylpyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-8-3-5(7)2-6(8)4-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEDIVXHCKQZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33694-79-0
Record name 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1-methyl-1H-pyrrole-2-carbaldehyde (1.09 g, 10.0 mmol) in 60 mL chloroform at −20° C. was added a single crystal of iodine. The mixture was stirred until homogeneous. Bromine (0.51 mL, 10.0 mmol) was added dropwise as a solution in 10 mL chloroform. The solution was stirred while warming from −20 to 0° C. over 1.5 h. Chloroform was removed in vacuo and the residue added to 5% sodium bisulfite solution to quench excess bromine/iodine. Saturated sodium bicarbonate was added until the pH of the mixture reached 7. Organics were extracted with ether (3×75 mL), dried over magnesium sulfate, filtered and concentrated to give crude 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde (1.80 g) as the major component of a mixture of starting aldehyde and dibromopyrrole. Used without further purification.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a similar manner to Example 10(b), by reaction of 4 g (23 mmol) of 4-bromo-2-pyrrolecarboxaldehyde with 1.7 ml (27.6 mmol) of iodomethane, 2.3 g (50%) of the expected product are obtained, with a melting point of 123-4° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Yield
50%

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